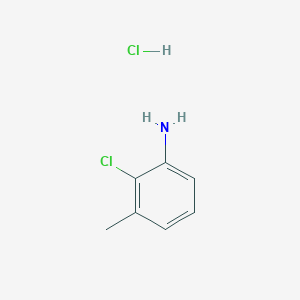
Benzenamine, 2-chloro-3-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-chloro-3-methyl-, hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methyl group at the third position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-chloro-3-methyl-, hydrochloride typically involves the chlorination of 3-methylaniline (m-toluidine) followed by the formation of the hydrochloride salt. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-chloro-3-methyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction can convert the nitro derivatives back to amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-hydroxy-3-methylbenzenamine or 2-amino-3-methylbenzenamine.
Oxidation: Formation of 2-chloro-3-methylbenzenenitro or 2-chloro-3-methylbenzenenitroso.
Reduction: Formation of 2-chloro-3-methylbenzenamine.
Scientific Research Applications
Benzenamine, 2-chloro-3-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-chloro-3-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzene ring influence its binding affinity and reactivity. The compound can act as a nucleophile or electrophile in various biochemical pathways, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-chloro-2-methyl-: Similar structure but with different positions of chlorine and methyl groups.
Benzenamine, 4-chloro-2-methyl-: Chlorine atom at the fourth position instead of the second.
Benzenamine, 2-chloro-4-methyl-: Methyl group at the fourth position instead of the third.
Uniqueness
Benzenamine, 2-chloro-3-methyl-, hydrochloride is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The position of the chlorine and methyl groups can significantly influence the compound’s interaction with other molecules, making it distinct from its isomers.
Properties
CAS No. |
62224-70-8 |
|---|---|
Molecular Formula |
C7H9Cl2N |
Molecular Weight |
178.06 g/mol |
IUPAC Name |
2-chloro-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-3-2-4-6(9)7(5)8;/h2-4H,9H2,1H3;1H |
InChI Key |
HPZDCFBWDJYDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















